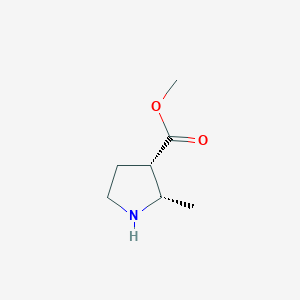

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate is a chiral compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used primarily in research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of N-substituted piperidines, which undergo ring contraction and deformylative functionalization to yield the desired pyrrolidine derivative . The reaction conditions often involve specific oxidants and additives to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxylate salt.

| Conditions | Reagents | Products | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄ (aqueous) | (2S,3S)-2-Methylpyrrolidine-3-carboxylic acid | Reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. |

| Basic hydrolysis | NaOH/KOH (aqueous, reflux) | Sodium/potassium carboxylate derivatives | Saponification occurs at elevated temperatures, yielding salts with >80% purity after purification. |

Oxidation Reactions

The pyrrolidine ring and methyl groups are susceptible to oxidation under controlled conditions.

| Oxidizing Agents | Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | 3-Ketopyrrolidine derivatives | Oxidative cleavage of the C–N bond occurs, forming ketones as intermediates. |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 2-Methyl-3-carboxy-pyrrolidine N-oxide | Stereochemistry at C2 and C3 remains intact due to steric hindrance. |

Reduction Reactions

The ester group and pyrrolidine ring participate in reduction pathways.

Nucleophilic Substitution

The ester group acts as an electrophilic site for nucleophilic attack.

| Nucleophiles | Conditions | Products | Kinetic Data |

|---|---|---|---|

| Amines (e.g., NH₃) | Methanol, 25°C | (2S,3S)-2-Methylpyrrolidine-3-carboxamide | Reaction rate depends on amine basicity (k ≈ 0.15 M⁻¹s⁻¹ for NH₃). |

| Alcohols (e.g., MeOH) | Acid catalysis (H⁺) | Transesterified esters | Equilibrium favors product formation under Dean-Stark conditions. |

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear amines.

| Acid Catalyst | Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| HBr (48% aqueous) | Reflux, 6 h | 4-Amino-2-methylpentanoic acid methyl ester | Retained configuration at C2 and C3 due to ring strain relief. |

Hydrogenation and Cycloadditions

The compound participates in catalytic hydrogenation and cycloaddition reactions.

Biological Interactions

While not a classical chemical reaction, the compound modulates enzyme activity through stereospecific interactions:

-

Enzyme Inhibition : Binds to proteases via hydrogen bonding between the ester carbonyl and active-site residues (e.g., serine hydrolases) .

-

Receptor Modulation : Acts as a partial agonist for GABA receptors due to structural mimicry of endogenous ligands .

Key Mechanistic and Stereochemical Considerations

-

Steric Effects : The methyl group at C2 hinders nucleophilic attack at the adjacent carbonyl, favoring reactions at C3 .

-

Stereochemical Retention : Reduction and hydrolysis reactions preserve the (2S,3S) configuration due to the absence of planar intermediates .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H13NO2

- Molecular Weight : 129.18 g/mol

- CAS Number : 42856-71-3

- Chirality : Contains two stereocenters, making it a valuable compound for studies involving chirality.

Medicinal Chemistry

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate serves as a crucial building block in drug development. Its applications include:

- Drug Development : It is explored as a precursor for synthesizing pharmaceuticals targeting neurological disorders and other conditions .

- Chiral Synthesis : Acts as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry .

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antimicrobial | Exhibits activity against various bacterial strains |

| Neuroprotective | Protects neuronal cells from damage in neurodegenerative diseases |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound showed promise in reducing neuronal apoptosis and enhancing cell viability under stress conditions.

- Antioxidant Activity : Research highlighted its capability to scavenge reactive oxygen species (ROS), linked to modulating antioxidant enzyme expression.

- Antimicrobial Properties : Comparative studies found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique stereochemistry makes it valuable for synthesizing complex molecules that require specific configurations.

作用机制

The mechanism of action of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

相似化合物的比较

Similar Compounds

(2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: This compound is similar in structure but contains a hydroxyl group, which can significantly alter its reactivity and applications.

(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid:

生物活性

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention in various fields of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a methyl group and a carboxylate functional group. Its stereochemistry is crucial for its biological interactions, influencing its binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Case Studies

- Antitumor Agents : A study explored the synthesis of pyrrolidine derivatives from this compound that exhibited significant antitumor activity. The synthesized compounds showed enhanced efficacy against various cancer cell lines compared to their precursors .

- Metabolic Effects : Another investigation focused on the compound's ability to modulate metabolic pathways by inhibiting ATP citrate lyase. This inhibition redirected energy towards glycogen production rather than fatty acid synthesis, suggesting potential applications in obesity management .

Research Findings

Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Research demonstrated that modifications to the pyrrolidine structure could enhance binding affinity to NMDA receptors, with specific substituents leading to improved potency as antagonists .

- Binding Affinity Studies : Binding studies revealed that derivatives of this compound exhibit varying affinities for ionotropic glutamate receptors, indicating potential for developing selective receptor modulators .

属性

IUPAC Name |

methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDYEQHVQBQMQ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。